Cas no 1227591-70-9 (2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile)
2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile
- 2-(2-Chloro-[3,3'-bipyridin]-4-yl)acetonitrile
- 2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile
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- Inchi: 1S/C12H8ClN3/c13-12-11(10-2-1-6-15-8-10)9(3-5-14)4-7-16-12/h1-2,4,6-8H,3H2
- InChI Key: YJHWWINFDULUGY-UHFFFAOYSA-N
- SMILES: ClC1C(C2C=NC=CC=2)=C(C=CN=1)CC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 273
- XLogP3: 2
- Topological Polar Surface Area: 49.6
2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000577-250mg |
2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile |
1227591-70-9 | 97% | 250mg |
$720.80 | 2023-09-03 | |
| Alichem | A026000577-500mg |
2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile |
1227591-70-9 | 97% | 500mg |
$1009.40 | 2023-09-03 | |
| Alichem | A026000577-1g |
2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile |
1227591-70-9 | 97% | 1g |
$1696.80 | 2023-09-03 |
2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile
2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile: A Comprehensive Overview
The compound with CAS No. 1227591-70-9, known as 2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a chlorine atom at the 2-position, a pyridinyl group at the 3-position, and an acetonitrile group at the 4-position of a pyridine ring. The combination of these functional groups makes it a versatile building block for various chemical reactions and molecular designs.
Recent studies have highlighted the importance of heterocyclic compounds like 2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile in drug discovery. The presence of the chlorine atom introduces electron-withdrawing effects, which can enhance the molecule's reactivity and selectivity in biological systems. Additionally, the pyridinyl group contributes to aromaticity and potential hydrogen bonding interactions, making it an attractive candidate for designing bioactive molecules. The acetonitrile group, on the other hand, adds polarity and can serve as a site for further functionalization in synthetic chemistry.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of complex heterocycles. Researchers have demonstrated that 2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile can undergo various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form biologically relevant structures. These reactions are pivotal in constructing multi-ring systems that are often found in natural products and therapeutic agents.
In the context of agrochemicals, this compound has shown potential as a precursor for herbicides and insecticides. Its ability to undergo nucleophilic substitution reactions makes it a valuable starting material for designing molecules with enhanced pesticidal activity. Recent advancements in green chemistry have also explored the use of this compound in environmentally friendly synthesis pathways, reducing the environmental footprint of agrochemical production.
The structural versatility of 2-Chloro-3-(pyridin-3-yl)pyridine-4-acetonitrile extends to its role in materials science. Studies have shown that derivatives of this compound can be incorporated into advanced materials such as conductive polymers and organic semiconductors. The electron-withdrawing effects of the chlorine atom and the conjugated system provided by the pyridine ring contribute to improved electronic properties, making these materials suitable for applications in flexible electronics and optoelectronics.
From a synthetic standpoint, the preparation of 2-Chloro-3-(pyridin-3-yL)pyridineN4-acetonitrile involves multi-step processes that require precise control over reaction conditions. Recent research has focused on optimizing these syntheses to improve yield and purity while minimizing waste. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to achieve these goals, showcasing the compound's adaptability to modern synthetic methodologies.
In conclusion, 2-ChloroN-(pyridin-NyL)N-pyrimidineN-acetonitrile (CAS No. 1227591N70N9) is a multifaceted organic molecule with significant implications across various scientific domains. Its unique structure enables diverse applications in drug discovery, agrochemical development, and materials science. As research continues to uncover new synthetic routes and biological activities associated with this compound, its role as a key building block in chemical innovation is expected to grow further.
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